2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone
Overview
Description
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is a chemical compound with the molecular formula C10H4Cl2O4 and a molecular weight of 259.04 g/mol . It is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and two hydroxyl groups on the naphthoquinone core. This compound is known for its vibrant orange to dark red color and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is the insulin receptor (IR) . The compound acts as a selective activator of this receptor, which plays a crucial role in regulating glucose metabolism in the body .
Mode of Action
This compound binds directly to the kinase domain of the insulin receptor . This binding induces the phosphorylation of Akt and ERK, two proteins involved in intracellular signaling pathways .
Biochemical Pathways
The activation of the insulin receptor by this compound affects several biochemical pathways. The phosphorylation of Akt and ERK can lead to the activation of various downstream signaling pathways, including those involved in glucose uptake and metabolism .
Pharmacokinetics
Its ability to improve glucose uptake in adipocytes suggests that it may have good bioavailability .
Result of Action
The activation of the insulin receptor by this compound results in improved glucose uptake in adipocytes . This can lead to a decrease in blood glucose levels, producing an oral hypoglycemic effect. This effect has been observed in both wild-type and diabetic mouse models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, care must be taken to prevent its release into the environment.
Biochemical Analysis
Biochemical Properties
It is known that naphthoquinones can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone typically involves the chlorination of 5,8-dihydroxy-1,4-naphthoquinone. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products:
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted naphthoquinones.
Scientific Research Applications
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in redox reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.
Medicine: Studied for its anticancer properties, particularly in targeting cancer cell pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Comparison with Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Lacks the chlorine atoms, making it less reactive in substitution reactions.
2,3-Dibromo-5,8-dihydroxy-1,4-naphthoquinone: Similar structure but with bromine atoms, which can affect its reactivity and applications.
1,4-Naphthoquinone: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone is unique due to the presence of both chlorine and hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. Its ability to undergo various redox and substitution reactions makes it valuable in synthetic chemistry and biomedical research .
Properties
IUPAC Name |
6,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAVXUQFBGHURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C(=C(C(=C2O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14918-69-5 | |
Record name | 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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